Lasalocid

Description

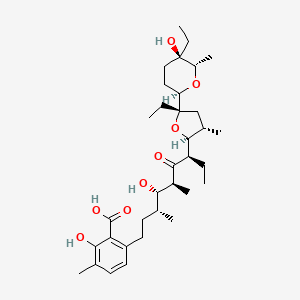

Structure

3D Structure

Properties

IUPAC Name |

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMULGJBVDDDNI-OWKLGTHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048485 | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-31-9 | |

| Record name | Lasalocid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasalocid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasalocid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASALOCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Lasalocid from Streptomyces lasaliensis: A Technical Guide

An in-depth exploration of the discovery, biosynthesis, and characterization of the polyether ionophore antibiotic, Lasalocid, produced by the bacterium Streptomyces lasaliensis (reclassified as Streptomyces lasalocidi). This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development.

Introduction

This compound is a polyether ionophore antibiotic first isolated from the fermentation broth of Streptomyces lasaliensis. It is widely used in the veterinary field as a coccidiostat and for improving feed efficiency in ruminants. Its unique chemical structure and biological activity as an ion-carrier have also made it a subject of interest for other therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, from the fermentation of the producing organism to its isolation, characterization, and the elucidation of its biosynthetic pathway.

Fermentation of Streptomyces lasalocidi for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces lasalocidi. The following protocol outlines a typical three-stage fermentation process.

Inoculum Development

Aseptic techniques are critical throughout the inoculum development and fermentation process to prevent contamination.

Stage 1: Spore Suspension and Initial Culture

-

Strain Maintenance: Lyophilized cultures of Streptomyces lasalocidi (e.g., ATCC 31180) are revived and maintained on a suitable agar medium, such as ISP Medium 2.

-

Inoculation: A loopful of spores from a mature culture is used to inoculate a seed medium. A typical seed medium composition is provided in Table 1.

-

Incubation: The seed culture is incubated in a baffled flask on a rotary shaker at a controlled temperature and agitation speed to ensure adequate aeration and growth.

Stage 2: Intermediate Culture

-

Scale-Up: A portion of the actively growing seed culture is transferred to a larger volume of the same seed medium to generate a sufficient biomass for inoculating the production fermenter.

-

Incubation: The intermediate culture is incubated under the same conditions as the initial culture until it reaches the late logarithmic growth phase.

Production Fermentation

1. Fermenter Preparation: A production-scale fermenter is charged with the production medium (see Table 1 for a typical composition) and sterilized.

2. Inoculation: The fermenter is inoculated with the intermediate culture.

3. Fermentation Parameters: The fermentation is carried out under controlled conditions of temperature, pH, and agitation to optimize this compound production. A typical fermentation run lasts for several days.

Table 1: Typical Media Composition for this compound Fermentation

| Component | Seed Medium (% w/v) | Production Medium (% w/v) |

| Corn Steep Liquor | 1.3 | - |

| Dextrin | 3.0 | - |

| CaCO₃ | 0.2 | - |

| Starch | - | Varies |

| Soybean Meal | - | Varies |

| Yeast Powder | - | Varies |

| Oils (as carbon source) | - | Varies |

Note: The exact composition of the production medium, particularly the carbon and nitrogen sources, can be optimized for higher yields and is often proprietary.

Experimental Workflow for Fermentation

The following diagram illustrates the general workflow for the fermentation process.

Caption: Workflow for this compound production via fermentation.

Extraction and Purification of this compound

This compound is primarily located within the mycelia of Streptomyces lasalocidi. The following protocol is based on a patented method for its extraction and purification from the fermentation broth.[1]

Pre-treatment of Fermentation Broth

-

pH Adjustment: The pH of the harvested fermentation broth is adjusted to between 10 and 11 using a 30-40% sodium hydroxide solution with stirring for approximately 60-80 minutes.[1]

-

Mycelia Separation: The alkalized broth is allowed to stand for 40-60 minutes, after which the mycelia are separated from the liquid phase by filtration (e.g., using a plate and frame filter).[1]

-

Washing and Drying: The collected mycelial cake is washed with water and then dried (e.g., using microwave drying) to obtain a dry mycelial powder.[1]

Solvent Extraction

-

Leaching: The dried mycelial powder is leached with a mixed organic solvent, such as isooctane containing 8-10% methanol, with stirring.[1]

-

Filtration: The mixture is filtered to separate the mycelial debris from the organic solvent containing the dissolved this compound.[1]

Purification

-

Aqueous Extraction: The organic extract is then extracted with purified water at a pH of 9-10. This transfers the this compound into the aqueous phase.[1]

-

Back Extraction: The pH of the aqueous phase is adjusted, and the this compound is back-extracted into an organic solvent like ethyl acetate or butyl acetate.[1]

-

Resin Adsorption and Elution: The organic phase is passed through a resin column to adsorb the this compound, which is then eluted with a suitable solvent.[1]

-

Crystallization: The eluted solution is concentrated, and this compound is crystallized. This process can yield a product with a purity of up to 98% and an overall extraction yield of over 80%.[1]

Experimental Workflow for Extraction and Purification

The following diagram outlines the key steps in the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Characterization of this compound

The structure and properties of this compound have been extensively characterized using various spectroscopic techniques.

Spectroscopic Data

Table 2: 13C NMR Chemical Shifts of this compound in CDCl₃

| Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) |

| 1 | 175.4 | 18 | 10.3 |

| 2 | 119.5 | 19 | 30.7 |

| 3 | 162.2 | 20 | 11.4 |

| 4 | 116.3 | 21 | 35.8 |

| 5 | 140.6 | 22 | 81.3 |

| 6 | 118.8 | 23 | 36.5 |

| 7 | 16.5 | 24 | 22.0 |

| 8 | 129.7 | 25 | 11.2 |

| 9 | 134.5 | 26 | 74.0 |

| 10 | 44.5 | 27 | 34.5 |

| 11 | 75.9 | 28 | 9.8 |

| 12 | 41.5 | 29 | 70.2 |

| 13 | 16.2 | 30 | 30.1 |

| 14 | 39.8 | 31 | 10.1 |

| 15 | 70.4 | 32 | 108.9 |

| 16 | 216.7 | 33 | 29.8 |

| 17 | 45.3 | 34 | 7.6 |

Data sourced from Seto, H., Westley, J. W., & Pitcher, R. G. (1978). The complete assignment of the 13C NMR spectra of this compound and the sodium salt-complex of the antibiotic. The Journal of Antibiotics, 31(4), 289-293.

Table 3: Selected 1H NMR Chemical Shifts of this compound

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | ~6.7 - 7.4 |

| Methyl Protons | ~0.7 - 2.2 |

| Methylene and Methine Protons | ~1.0 - 4.5 |

Note: The 1H NMR spectrum of this compound is complex due to the large number of overlapping signals. The values provided are general ranges.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 591.4 |

| [M+Na]⁺ | 613.4 |

| [M+K]⁺ | 629.4 |

Note: The observed ions can vary depending on the ionization technique and the mobile phase additives.

Biosynthesis of this compound

This compound is a polyketide, synthesized by a type I polyketide synthase (PKS) enzyme complex encoded by a biosynthetic gene cluster in S. lasalocidi. The biosynthesis involves the sequential condensation of precursor molecules.

Precursor Units

The backbone of this compound is assembled from the following precursor units derived from primary metabolism:

-

Five acetate units

-

Four propionate units

-

Three butyrate units

Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by the PKS modules and tailoring enzymes.

-

Chain Assembly: The polyketide chain is assembled on the PKS complex through the sequential addition of the precursor units. Each module of the PKS is responsible for one cycle of chain extension and modification (ketoreduction, dehydration, and enoylreduction).[2]

-

Epoxidation: After the assembly of a polyene intermediate, a flavin-dependent monooxygenase (Lsd18) catalyzes the stereospecific epoxidation of two double bonds in the polyketide chain to form a bis-epoxide intermediate.[2][3]

-

Cyclization: An epoxide hydrolase (Lsd19) then catalyzes the cyclization of the bis-epoxide intermediate to form the characteristic tetrahydrofuran and tetrahydropyran rings of this compound.[2][3]

-

Aromatization and Release: The final steps involve the formation of the 3-methyl-salicylic acid moiety and the release of the completed this compound molecule from the PKS complex.[4]

Signaling Pathway Diagram

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the discovery of this compound from Streptomyces lasaliensis. The information presented, including experimental protocols, quantitative data, and pathway diagrams, is intended to serve as a valuable resource for the scientific community. Further research into the optimization of fermentation and purification processes, as well as the exploration of the therapeutic potential of this compound and its derivatives, is encouraged. The elucidation of its complex biosynthetic pathway opens up possibilities for bioengineering and the production of novel polyether antibiotics.

References

- 1. CN106317034A - Method for preparing this compound by utilizing this compound fermentation liquor - Google Patents [patents.google.com]

- 2. Structural Basis of Sequential Enantioselective Epoxidation by a Flavin‐Dependent Monooxygenase in this compound A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Mechanism of Action of Lasalocid as an Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, functions as a mobile ion carrier, facilitating the transport of cations across biological membranes. This activity disrupts the delicate electrochemical gradients essential for cellular function, leading to a range of biological effects, including its well-established anticoccidial properties. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's ionophoretic action, detailing its ion selectivity, the dynamics of cation complexation and transport, and its impact on cellular signaling pathways. Quantitative data on ion binding, detailed experimental protocols for studying its activity, and visual representations of the underlying mechanisms are presented to serve as a valuable resource for researchers in the fields of biology, chemistry, and pharmacology.

Introduction

Ionophores are a class of lipid-soluble molecules that bind to ions and transport them across hydrophobic membranes, such as the lipid bilayers of cells. This compound is a notable member of the carboxylic ionophore family, distinguished by its ability to transport both monovalent and divalent cations.[1][2] Its primary application has been in veterinary medicine as a coccidiostat to control parasitic infections in poultry and cattle.[3][4][5] However, its potent ability to modulate ion concentrations is of significant interest in various research and therapeutic contexts. Understanding the precise mechanism of its action is crucial for leveraging its properties in drug development and as a tool in cell biology research.

Molecular Structure and Ion Selectivity

This compound possesses a complex structure featuring a salicylic acid moiety at one end and a series of ether-containing rings, creating a flexible backbone. This structure allows it to form a pseudo-cyclic conformation upon binding with a cation, effectively encapsulating the charged ion within a hydrophobic shell, which is crucial for its passage through the lipid membrane.

Cation Binding Affinity

The carboxylic group of this compound is essential for its ion-binding properties. The affinity of this compound for different cations varies, a property that is central to its biological effects. The stability of the this compound-cation complex is a key determinant of its transport efficiency.

| Cation | Solvent | Log K (Stability Constant) | Stoichiometry (this compound:Cation) |

| Na⁺ | Methanol | 3.5 | 1:1 |

| K⁺ | Methanol | 3.1 | 1:1 |

| Mg²⁺ | Chloroform | - | 2:1 |

| Ca²⁺ | Chloroform | - | 2:1 |

Table 1: Stability Constants (Log K) for this compound with various cations. Data for monovalent cations are from a study in methanol.[1] The stoichiometry for divalent cations in a hydrophobic environment is typically 2:1.[2] Specific log K values for divalent cations in chloroform were not available in the searched literature.

Mechanism of Ion Transport

The ionophoretic activity of this compound is a cyclical process involving several key steps. This "carrier" mechanism allows it to shuttle cations across a membrane down their concentration gradient.

Diagram of the this compound Ion Transport Cycle

Caption: The carrier mechanism of this compound-mediated cation transport across a cell membrane.

Impact on Cellular Signaling Pathways

The disruption of ionic homeostasis by this compound has profound effects on various cellular processes and signaling pathways.

Disruption of Golgi Apparatus and Vesicular Trafficking

This compound has been shown to induce the dispersal of the Golgi apparatus.[6][7] This effect is linked to the redistribution of specific Golgi-resident proteins, such as GOLPH2 and GOLPH4.[6] The integrity of the Golgi is highly dependent on the ionic environment, and the influx of cations and dissipation of proton gradients by this compound likely interfere with the proper functioning of proteins involved in maintaining Golgi structure and vesicular trafficking.

Diagram of this compound's Effect on Golgi Integrity

Caption: Proposed mechanism of this compound-induced Golgi dispersal.

Modulation of Autophagy via mTORC1 Signaling

This compound has been observed to affect the process of autophagy.[8] This is likely mediated through its influence on the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. The activity of mTORC1 is sensitive to intracellular amino acid concentrations and cellular stress, both of which can be influenced by altered ion transport. It is hypothesized that the disruption of lysosomal pH and cation gradients by this compound can inhibit mTORC1 activity, leading to the induction of autophagy.

Diagram of this compound's Influence on the mTORC1-Autophagy Pathway

Caption: A simplified pathway showing this compound's potential to induce autophagy via mTORC1 inhibition.

Experimental Protocols

The study of this compound's ionophoretic activity employs a variety of experimental techniques. Below are outlines of key methodologies.

Fluorescence-Based Ion Flux Assay

This assay is used to monitor the transport of cations across a membrane in real-time.

Objective: To measure the rate of this compound-mediated cation flux into liposomes.

Materials:

-

This compound

-

Phospholipid mixture (e.g., POPC)

-

Fluorescent ion indicator (e.g., a calcium-sensitive dye like Calcium Green-5N for Ca²⁺ flux)

-

Buffer solutions (internal and external to the liposomes)

-

Size-exclusion chromatography column

-

Fluorometer

Methodology:

-

Liposome Preparation: Prepare unilamellar liposomes by extrusion, encapsulating a buffer containing the fluorescent ion indicator.

-

Purification: Remove the external, unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

-

Assay Initiation: Add the purified liposomes to a cuvette containing the external buffer.

-

Baseline Measurement: Record the baseline fluorescence for a set period.

-

This compound Addition: Add a known concentration of this compound to the cuvette to initiate ion transport.

-

Cation Addition: Add the cation of interest (e.g., CaCl₂) to the external buffer.

-

Fluorescence Monitoring: Continuously record the fluorescence intensity. An increase in fluorescence (for dyes like Calcium Green-5N) indicates an influx of the cation into the liposomes.

-

Data Analysis: The initial rate of fluorescence increase is proportional to the rate of ion transport.

Diagram of the Fluorescence-Based Ion Flux Assay Workflow

Caption: Workflow for a fluorescence-based assay to measure this compound-mediated ion transport.

Cytotoxicity Assay

This assay determines the concentration at which this compound becomes toxic to cells, which is an important parameter for drug development.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

This compound stock solution

-

96-well plates

-

Cell viability reagent (e.g., Resazurin)

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include appropriate controls (untreated cells and vehicle control).

-

Incubation: Incubate the cells with this compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Add the cell viability reagent (e.g., Resazurin) to each well and incubate for the recommended time.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the controls and plot the cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[8]

Conclusion

This compound's mechanism of action as an ionophore is a multifaceted process involving specific cation binding, conformational changes, and diffusion across lipid membranes. This ability to disrupt fundamental ionic gradients has significant consequences for cellular function, impacting organelle integrity and key signaling pathways like mTORC1. The experimental approaches detailed in this guide provide a framework for the quantitative analysis of its ionophoretic activity and cellular effects. A thorough understanding of this compound's molecular and cellular actions is paramount for its continued use in veterinary medicine and for the exploration of its potential in new therapeutic applications. Further research into the precise molecular links between this compound-induced ion flux and downstream signaling events will undoubtedly uncover new insights into cellular regulation and open new avenues for pharmacological intervention.

References

- 1. Stability constants of complexes of monensin and this compound with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. Interactions between metal cations and the ionophore this compound. Part 12: alkaline-earth–this compound 1–2 complex salts in chloroform. Formation and structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound on growth, blood gases, and nutrient utilization in dairy goats fed a high forage, low protein diet [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

Lasalocid: A Technical Guide to its Structure and Chemical Properties

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, chemical properties, and mechanism of action of Lasalocid, a polyether ionophore antibiotic.

Chemical Structure and Identification

This compound is a polyketide-derived antibiotic produced by the fermentation of Streptomyces lasaliensis.[1][2] It is classified as a carboxylic ionophore, a group of lipid-soluble molecules that transport ions across biological membranes.[3][4] The structure of this compound is complex, featuring multiple chiral centers and several cyclic ether rings arranged in a rigid three-dimensional framework, which results in stereoisomerism.[2] this compound A is the primary homologue, though related substances (B, C, D, and E) can also be present.[5][6]

IUPAC Name: 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid[3]

Synonyms: this compound A, Antibiotic X-537A, Ionophore X-537A[3][7]

Figure 1: 2D Chemical Structure of this compound A.

Figure 1: 2D Chemical Structure of this compound A.

Physicochemical Properties

The key physicochemical properties of this compound and its commonly used sodium salt are summarized below. These properties are critical for its formulation, delivery, and biological activity.

| Property | Value (this compound Acid) | Value (this compound Sodium) | Reference(s) |

| Molecular Formula | C₃₄H₅₄O₈ | C₃₄H₅₃NaO₈ | [8][9] |

| Molecular Weight | 590.80 g/mol | 612.77 g/mol | [7][9] |

| Appearance | - | White to brown powder | [2] |

| Melting Point | 110-114 °C | 175-185 °C (with decomposition) | [8][9] |

| pKa (predicted) | 6.4 | - | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF. | Soluble in methanol, ethanol, DMSO, DMF. | [7] |

| Optical Activity | [α]/D²⁵ -7.55° (methanol) | [α]/D -28±3°, c = 1 in methanol | [8][9] |

Mechanism of Action: Ionophore Activity

This compound functions by binding and transporting cations across lipid membranes, disrupting the electrochemical gradients essential for cellular function.[4] Unlike some ionophores that form channels, this compound acts as a mobile carrier. Its broad specificity allows it to form neutral, lipophilic complexes with both monovalent (e.g., Na⁺, K⁺) and divalent (e.g., Ca²⁺, Mg²⁺) cations.[1][10]

The process begins at the membrane interface where the acyclic form of this compound's carboxylate group interacts with a cation.[11] This triggers a conformational change, causing the molecule to fold into a cyclic structure that encapsulates the ion. This complex masks the ion's charge, allowing it to diffuse across the nonpolar interior of the membrane.[11] Upon reaching the opposite side, the complex re-equilibrates with the polar environment, causing this compound to revert to its acyclic form and release the cation.[11] This disruption of ionic homeostasis leads to osmotic lysis and cell death in susceptible organisms, such as coccidia protozoa.[2][4]

Experimental Protocols

The quantification of this compound in various matrices, such as animal feed and tissues, is crucial for efficacy and safety monitoring. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique.

Determination of this compound in Animal Feed by HPLC with Fluorescence Detection

This method, based on a collaborative study, is suitable for analyzing this compound in premixes and complete animal feeds.[12][13]

1. Sample Extraction:

- Weigh a homogenized feed sample.

- Add 0.5% HCl acidified methanol as the extraction solvent.[12]

- Sonicate the mixture in a heated water bath (e.g., 40°C) for approximately 20 minutes to facilitate extraction.[12][13]

- Place the sample on a mechanical shaker for 1 hour.[12] For some protocols, samples are stored overnight and shaken again briefly the next day to ensure complete extraction.[12][13]

2. Sample Preparation:

- If necessary, dilute the sample extract with the extraction solvent to bring the concentration within the calibration range.[12]

- Filter the extract through a syringe filter (e.g., 0.45 μm) to remove particulate matter before injection.[14]

3. Chromatographic Analysis:

- System: Reversed-phase HPLC.

- Column: C18 column or equivalent.[15]

- Detection: Fluorescence detector.[15]

- Wavelengths: Excitation at 314 nm and Emission at 418 nm.[12][13]

- Quantification: Determine the concentration of this compound A and other homologues by comparing peak areas to those of analytical standards.[13]

start [label="Start:\nHomogenized Feed Sample", shape=ellipse, fillcolor="#34A853"];

extraction [label="1. Extraction\n- Add 0.5% HCl in Methanol\n- Sonicate (20 min, 40°C)\n- Shake (1 hr)"];

dilution [label="2. Dilution (If Necessary)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

filtration [label="3. Filtration (0.45 µm filter)"];

hplc [label="4. RP-HPLC Analysis"];

detection [label="5. Fluorescence Detection\n(Ex: 314 nm, Em: 418 nm)"];

quant [label="6. Quantification\n(vs. Standards)"];

end [label="End:\nthis compound Concentration", shape=ellipse, fillcolor="#EA4335"];

start -> extraction;

extraction -> dilution;

dilution -> filtration [label="Proceed"];

filtration -> hplc;

hplc -> detection;

detection -> quant;

quant -> end;

}

Caption: Experimental workflow for HPLC analysis of this compound in feed.

Stability and Storage

This compound sodium is stable, with studies on feed additives showing no significant decrease in content after 24 months of storage at 25°C and 60% relative humidity. Standard stock solutions of this compound in methanol are reported to be stable for up to 3 months when refrigerated. [14]For long-term storage of the analytical-grade compound, temperatures of 2-8°C are recommended. [9]The stability of this compound in biological matrices has been established through multiple freeze-thaw cycles and for long-term storage at -30°C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound sodium [sitem.herts.ac.uk]

- 3. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. medkoo.com [medkoo.com]

- 8. 25999-31-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound A analytical standard 25999-20-6 [sigmaaldrich.com]

- 10. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational dynamics of the carboxylic ionophore this compound A underlying cation complexation-decomplexation and membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. The determination of six ionophore coccidiostats in feed by liquid chromatography with postcolumn derivatisation and spectrofotometric/fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ionophoric Properties of Lasalocid: A Technical Guide to Cation Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has garnered significant attention for its ability to transport cations across lipid membranes.[1] This property underlies its use as an anticoccidial agent in veterinary medicine and has spurred research into its potential as a therapeutic agent in other areas.[1] A thorough understanding of its ion selectivity is paramount for the development of novel applications and for elucidating its mechanism of action. This technical guide provides an in-depth overview of this compound's binding affinity for monovalent and divalent cations, detailed experimental protocols for characterizing these interactions, and a visual representation of its transport mechanism.

Data Presentation: Cation Binding Affinity of this compound

The selectivity of this compound for various cations is quantified by its stability constants (log K), which represent the equilibrium constant for the formation of the this compound-cation complex. A higher stability constant indicates a stronger binding affinity. The following tables summarize the stability constants of this compound with a range of monovalent and divalent cations in methanol, a commonly used solvent for these studies.

Table 1: Stability Constants (log K) for this compound with Monovalent Cations in Methanol

| Cation | Stability Constant (log K) | Reference |

| Li⁺ | 1.68 | [2] |

| Na⁺ | 2.57 | [2] |

| K⁺ | 3.58 | [2] |

| Rb⁺ | 3.56 | [2] |

| Cs⁺ | 3.43 | [2] |

Table 2: Stability Constants (log K) for this compound with Divalent Cations in Methanol

| Cation | Stability Constant (log K) | Reference |

| Mg²⁺ | 3.6 (for 1:1 complex) | [3] |

| Ca²⁺ | 4.57 | [2] |

| Sr²⁺ | 5.47 | [2] |

| Ba²⁺ | 6.46 | [2] |

| Mn²⁺ | 4.3 (for 1:1 complex) | [4] |

| Fe²⁺ | 5.3 (for 1:1 complex) | [4] |

| Co²⁺ | 4.7 (for 1:1 complex) | [4] |

| Ni²⁺ | 4.6 (for 1:1 complex) | [4] |

| Zn²⁺ | 4.5 (for 1:1 complex) | [4] |

Note: The stability constants for some divalent cations are specified for a 1:1 (cation:this compound) complex, as 2:1 complexes can also form.[3][4]

Mechanism of Ion Transport

This compound facilitates the transport of cations across biological membranes by forming a lipophilic complex with the ion.[5] This process can be visualized as a cyclical series of events:

Caption: The transmembrane ion transport cycle mediated by this compound.

In an aqueous environment near the membrane surface, the anionic form of this compound binds to a cation.[5] This binding induces a conformational change in the this compound molecule, causing it to fold into a cyclic, more lipophilic structure that encapsulates the cation.[5] This complex can then diffuse across the hydrophobic core of the membrane. Upon reaching the other side, the complex dissociates, releasing the cation into the intracellular space, and the this compound molecule reverts to its acyclic form, ready to start a new transport cycle.[5]

Experimental Protocols

The determination of this compound's ion selectivity and binding affinities relies on a variety of biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive method to monitor the binding of cations to this compound. The intrinsic fluorescence of this compound can change upon complexation, or a fluorescent probe that is sensitive to the local environment can be used.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent, such as methanol or ethanol.

-

Prepare stock solutions of the salts (e.g., chlorides or nitrates) of the monovalent and divalent cations to be tested in the same solvent.

-

Prepare a buffer solution to maintain a constant pH throughout the experiment.

-

-

Instrumentation Setup:

-

Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

-

Set the excitation and emission wavelengths appropriate for this compound or the chosen fluorescent probe. The intrinsic fluorescence of this compound can be excited around 310 nm with emission observed around 420 nm.

-

-

Titration Experiment:

-

Place a solution of this compound (at a constant concentration) in the cuvette.

-

Record the initial fluorescence intensity.

-

Make successive additions of the cation stock solution to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence intensity after each addition.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the cation concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., a 1:1 or 1:2 binding isotherm) to determine the stability constant (K) and stoichiometry of the complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound-cation complex and can be used to determine binding constants.[6] Changes in the chemical shifts of the this compound protons or carbons upon cation binding are monitored.[7]

Methodology:

-

Sample Preparation:

-

Dissolve this compound in a deuterated solvent (e.g., deuterated methanol, CD₃OD).

-

Prepare a series of NMR tubes containing a constant concentration of this compound and varying concentrations of the cation of interest.

-

-

NMR Data Acquisition:

-

Acquire ¹H or ¹³C NMR spectra for each sample using a high-resolution NMR spectrometer.

-

Ensure consistent experimental parameters (e.g., temperature, number of scans) across all samples.

-

-

Data Analysis:

-

Identify the signals in the NMR spectrum that correspond to specific protons or carbons of this compound.

-

Measure the chemical shift changes (Δδ) for these signals as a function of the cation concentration.

-

Plot the chemical shift changes against the molar ratio of cation to this compound.

-

Fit the titration data to a suitable binding model to calculate the stability constant.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a cation to this compound, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[8]

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer.

-

Prepare a solution of the cation salt in the same buffer. It is crucial that the buffer is identical for both solutions to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Fill the sample cell of the ITC instrument with the this compound solution.

-

Fill the injection syringe with the cation solution.

-

Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

-

Perform a series of injections of the cation solution into the this compound solution, with the instrument measuring the heat absorbed or released after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of cation to this compound.

-

Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the cation binding affinity of this compound using fluorescence spectroscopy.

Caption: A generalized workflow for determining cation binding affinity using fluorescence spectroscopy.

Conclusion

This compound exhibits a distinct selectivity profile for monovalent and divalent cations, with a preference for larger divalent cations such as Ba²⁺ and Sr²⁺. The ability to quantify these interactions through techniques like fluorescence spectroscopy, NMR, and isothermal titration calorimetry is essential for advancing our understanding of this ionophore's biological functions and for its development in various applications. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the field.

References

- 1. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability constants of complexes of monensin and this compound with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 4. New Hydrophilic Derivatives of this compound and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational dynamics of the carboxylic ionophore this compound A underlying cation complexation-decomplexation and membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The detection of ionophorous antibiotic-cation complexes in water with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. researchgate.net [researchgate.net]

How does Lasalocid transport cations across lipid bilayers

An In-depth Technical Guide on Lasalocid-Mediated Cation Transport Across Lipid Bilayers

Executive Summary

This compound, a member of the carboxylic polyether ionophore family, is a naturally occurring antibiotic produced by Streptomyces lasaliensis.[1] It functions as a mobile ion carrier, facilitating the transport of cations across lipid membranes, thereby disrupting the electrochemical gradients essential for cellular function.[2][3] This capability has led to its widespread use as an anticoccidial agent in veterinary medicine and has spurred research into its potential as a therapeutic agent in other areas.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound transports cations across lipid bilayers, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Mechanism of Cation Transport

This compound operates as a "carrier" ionophore, meaning it physically binds to a cation, encapsulates it, and diffuses as a complex across the lipid bilayer.[3] This mechanism is distinct from "channel-forming" ionophores, which create a static pore through the membrane. The process is cyclical and can be broken down into several key steps, driven by ion concentration gradients.

The structure of this compound is central to its function. It possesses a flexible, non-cyclic carbon backbone with multiple ether and hydroxyl oxygen atoms that form a hydrophilic cavity.[4][5] This cavity is perfectly suited to coordinate with cations. The exterior of the molecule is lipophilic, composed of hydrocarbon groups, which allows it to readily partition into and diffuse through the hydrophobic core of the lipid bilayer.[4][5] A critical feature is the terminal salicylic acid group, which provides a carboxyl group that must be deprotonated to enable cation binding.[4]

The transport cycle proceeds as follows:

-

Interfacial Adsorption: The protonated, neutral this compound molecule adsorbs to the membrane-water interface.[6][7]

-

Deprotonation and Cation Binding: At the interface, the carboxylic acid group (-COOH) releases a proton (H⁺), becoming a carboxylate (-COO⁻). This negatively charged site, along with the oxygen atoms of the hydroxyl, ether, and carbonyl groups, coordinates with a cation from the aqueous phase.[4]

-

Conformational Change and Complex Formation: Upon binding the cation, this compound undergoes a significant conformational change, wrapping around the ion to form a stable, pseudo-cyclic structure. This conformation is stabilized by a "head-to-tail" hydrogen bond.[4] The resulting this compound-cation complex is electrically neutral and presents a lipophilic exterior to the membrane environment.

-

Transmembrane Diffusion: The neutral, lipid-soluble complex diffuses across the hydrophobic core of the lipid bilayer, moving down the cation's electrochemical gradient.

-

Cation Release: On the opposite side of the membrane, where the cation concentration is lower, the complex dissociates, releasing the cation into the aqueous environment. This release can be facilitated by a lower pH, which promotes the reprotonation of the carboxylate group, breaking the coordination with the cation.

-

Return to Origin: The now-free this compound molecule, either in its protonated (neutral) or anionic form, diffuses back across the membrane to the initial interface, ready to begin another transport cycle.

This process effectively exchanges a cation for a proton (or operates electroneutrally if the return journey is in the anionic form, balanced by other charge movements), dissipating the ion gradients across the membrane.[2]

Data Presentation: Stoichiometry and Cation Selectivity

This compound is notable for its broad selectivity, capable of transporting both monovalent and divalent cations.[1][8] The stoichiometry of the this compound-cation complex can vary depending on the cation, its charge, and the solvent environment.[4] In nonpolar environments like the lipid bilayer core, neutral complexes are favored. For a monovalent cation (M⁺), this is typically a 1:1 complex (LM). For a divalent cation (M²⁺), a neutral 2:1 complex (L₂M) is commonly formed, where two deprotonated this compound molecules neutralize the +2 charge.

| Cation Type | Cation Examples | Predominant Complex Stoichiometry (Ionophore:Cation) | Notes |

| Monovalent Alkali Metals | K⁺, Na⁺, Li⁺ | 1:1[9][10] | Forms a neutral complex with one deprotonated this compound anion. |

| Divalent Alkaline Earths | Ca²⁺, Mg²⁺ | 2:1[11] | Forms a neutral complex with two deprotonated this compound anions. |

| Divalent Transition Metals | Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺ | 1:1 and 2:1[12] | Both 1:1 charged (LM⁺) and 2:1 neutral (L₂M) complexes can form in solution. |

| Trivalent Lanthanides | Pr³⁺, Nd³⁺, Eu³⁺ | 2:1[13] | Forms a charged 2:1 complex (L₂M⁺). Stoichiometry can appear non-integer in some lipid environments. |

| Biogenic Amines | Dopamine, Norepinephrine | 1:1, 2:1, or 3:1[14][15][16] | Stoichiometry of charged complexes depends on the specific amine structure.[16] |

Note: While quantitative binding constants are highly dependent on the experimental conditions (solvent, pH, membrane composition), computational and experimental studies suggest a cation preference order for monovalent cations as: Na⁺ > Li⁺ > K⁺.[4]

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure

Objective: To determine the three-dimensional conformation of the this compound-cation complex in a nonpolar solvent, mimicking the lipid bilayer interior.

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of purified this compound in a deuterated nonpolar solvent (e.g., chloroform-d, CDCl₃).[15]

-

Prepare a stock solution of the desired cation salt (e.g., sodium acetate) in a suitable solvent (e.g., methanol-d₄).

-

Titrate the this compound solution with the cation salt solution, preparing a series of samples with varying ionophore-to-cation molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2).

-

-

Data Acquisition:

-

Data Analysis:

-

Chemical Shift Analysis: Monitor the chemical shifts of protons and carbons in the this compound molecule as a function of cation concentration. Significant shifts in specific nuclei indicate their involvement in cation coordination.[4][17]

-

Coupling Constant Analysis: Analyze changes in coupling constants to infer dihedral angles and thus the backbone conformation of the ionophore.[15]

-

NOESY Analysis: Use Nuclear Overhauser Effect (NOE) cross-peaks to identify protons that are close in space (< 5 Å), providing crucial distance constraints for building a 3D structural model of the complex.[15]

-

Black Lipid Membrane (BLM) Electrophysiology for Transport Activity

Objective: To measure the ion transport mediated by this compound across a well-defined artificial lipid bilayer and to determine ion selectivity.

Methodology:

-

BLM Formation:

-

Prepare a lipid solution (e.g., phosphatidylcholine in n-decane).

-

Create a BLM by painting the lipid solution across a small aperture (e.g., 1 mm diameter) in a hydrophobic partition (e.g., Teflon) separating two aqueous chambers (cis and trans).[18]

-

Monitor the thinning of the lipid film to a bilayer by measuring its capacitance until a stable value (typically ~0.4-0.8 µF/cm²) is reached.

-

-

Transport Measurement:

-

Add a known concentration of this compound (dissolved in a solvent like ethanol) to one chamber.

-

Establish a salt gradient by having different concentrations of a specific cation salt (e.g., 1 M NaCl in cis, 0.1 M NaCl in trans).

-

Measure the potential difference (zero-current membrane potential) that develops across the membrane using Ag/AgCl electrodes. This potential is related to the permeability of the specific cation.

-

Alternatively, apply a fixed voltage across the membrane (voltage clamp) and measure the resulting current, which is a direct measure of ion flux.

-

-

Data Analysis:

-

Selectivity: Repeat the experiment with different salts (e.g., NaCl, KCl, CaCl₂) to determine the relative permeability for different cations.

-

Stoichiometry: Analyze the dependence of membrane conductance on the concentrations of both the ionophore and the amine to infer the stoichiometry of the charge-carrying species.[16]

-

Fluorescence Spectroscopy for Binding Analysis

Objective: To quantify the binding affinity between this compound and a cation by monitoring changes in this compound's intrinsic fluorescence.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer (e.g., Tris-HCl) at a concentration where its fluorescence can be reliably measured (e.g., 1-10 µM).

-

Prepare a highly concentrated stock solution of the cation salt of interest (e.g., 1 M NaCl).

-

-

Fluorescence Titration:

-

Place the this compound solution in a quartz cuvette in a spectrofluorometer.

-

Set the excitation wavelength (typically near 310 nm for this compound) and record the emission spectrum (typically peaking around 420 nm).[19]

-

Make successive small additions of the concentrated cation stock solution to the cuvette. After each addition, mix thoroughly and record the new emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum against the total cation concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

-

Implications for Research and Drug Development

The ability of this compound to disrupt ion gradients is the basis for its potent antimicrobial and anticoccidial activity.[1][2] By collapsing the H⁺, Na⁺, and K⁺ gradients essential for pathogen viability, it acts as a powerful therapeutic agent in veterinary contexts. For researchers, this compound serves as a valuable tool to probe the physiological roles of these ion gradients in various cellular processes, including endosomal acidification and protein trafficking.[1] In drug development, the unique transport mechanism of this compound provides a scaffold for designing novel ionophores with enhanced selectivity or modified pharmacokinetic properties, potentially leading to new classes of antibiotics or anticancer agents that exploit the specific ion dependencies of diseased cells.[5]

References

- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Ionophore - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. New Hydrophilic Derivatives of this compound and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Acid Antibiotic at a Membrane Surface Probed by Sum Frequency Generation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Multinuclear NMR and FTIR studies of new polyoxaalkyl esters of this compound and their complexes with lithium and sodium cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, FT-IR, ¹H, ¹³CNMR, ESI MS and PM5 studies of a new Mannich base of polyether antibiotic - this compound acid and its complexes with Li⁺, Na⁺ and K⁺ cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions between metal cations and the ionophore this compound. Part 12: alkaline-earth–this compound 1–2 complex salts in chloroform. Formation and structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Interactions between metal cations and the ionophore this compound. Part 8.—Enthalpies and entropies of formation of 1 : 1 and 2 : 1 complexes of this compound anion and salicylate with some divalent transition-metal cations in methanol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Carboxylic ionophore (this compound A and A23187) mediated lanthanide ion transport across phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of amine structure on complexation with this compound in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biogenic amine-ionophore interactions: Structure and dynamics of this compound (X537A) complexes with phenethylamines and catecholamines in nonpolar solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of amine structure on complexation with this compound in model membrane systems. I. Identification of charged complexes in lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The complete assignment of the 13C NMR spectra of this compound and the sodium salt-complex of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Black Lipid Membranes at Bifaces : Formation characteristics, optical and some thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spectrofluorometric determination of the antibiotic this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research on Lasalocid and its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a polyether ionophore antibiotic, was first isolated from the fermentation products of Streptomyces lasaliensis.[1] Early research, primarily conducted in the 1970s, established its potent antimicrobial properties, particularly its efficacy as a coccidiostat in poultry.[2][3] This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its antimicrobial activity, mechanism of action, and the experimental methodologies used in its initial evaluation. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the early discovery and characterization of this significant antimicrobial agent.

Mechanism of Action: Disruption of Ion Gradients

This compound functions as a mobile ion-carrier, facilitating the transport of cations across biological membranes.[4] Its unique structure allows it to form a lipophilic complex with various cations, including monovalent and divalent ions, effectively shielding the ion's charge and enabling its passage through the lipid bilayer of cell membranes.[1][5] This action disrupts the delicate electrochemical gradients essential for microbial cell viability, leading to a cascade of events that culminate in cell death.

The primary mechanism involves the exchange of cations, such as K+, for protons (H+) across the membrane, leading to the dissipation of the transmembrane ion gradient. This disruption of ionic homeostasis interferes with critical cellular processes, including nutrient transport, ATP synthesis, and maintenance of intracellular pH.[4] The influx of protons into the cytoplasm acidifies the cell's interior, inhibiting enzymatic activity and ultimately leading to metabolic collapse.

dot

Caption: this compound-mediated cation transport across the microbial cell membrane.

Quantitative Data on Antimicrobial Activity

Early research quantified this compound's antimicrobial effects through in vitro and in vivo studies. The following tables summarize key findings from this period.

In Vitro Antibacterial Susceptibility

The minimum inhibitory concentration (MIC) of this compound against various anaerobic and rumen bacteria was determined in early studies. These findings highlighted its potent activity against Gram-positive anaerobes.

| Bacterial Species | Type | MIC (µg/mL) | Reference |

| Ruminococcus albus | Anaerobic Rumen Bacterium | 2.5 | [6] |

| Ruminococcus flavefaciens | Anaerobic Rumen Bacterium | 2.5 | [6] |

| Butyrivibrio fibrisolvens | Anaerobic Rumen Bacterium | 2.5 | [6] |

| Bacteroides succinogenes | Anaerobic Rumen Bacterium | >2.5 (growth delayed) | [6] |

| Bacteroides ruminicola | Anaerobic Rumen Bacterium | >2.5 (growth delayed) | [6] |

| Methanobacterium MOH | Methanogen | 10 | [6] |

| Methanobacterium formicicum | Methanogen | 10 | [6] |

| Methanosarcina barkeri | Methanogen | 10 | [6] |

In Vivo Anticoccidial Efficacy in Chickens

The primary application of this compound has been in the prevention of coccidiosis in poultry. Early trials in chickens demonstrated its effectiveness in controlling infections caused by various Eimeria species.

| Eimeria Species | This compound Concentration in Feed (ppm) | Reduction in Mortality (%) | Improvement in Weight Gain | Reduction in Lesion Scores | Reference |

| Mixed Eimeria species | 50 | 92 | Significant | Significant | [7] |

| Mixed Eimeria species | 75 | 96 | Significant | Significant | [7] |

| Eimeria tenella (Amprolium-Resistant) | 75 | Effective prevention | Significant | Significant | [1] |

| Mixed Eimeria infection | 75 | High degree of activity | Significantly better than control | Significantly better than control |

Experimental Protocols

The following sections detail the methodologies employed in the early research on this compound's antimicrobial properties.

In Vitro Antimicrobial Susceptibility Testing: Broth Dilution Method (c. 1970s)

This protocol is a generalized representation of the broth dilution methods used in the 1970s to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Antimicrobial Stock Solution: a. Aseptically weigh a precise amount of this compound sodium salt. b. Dissolve the antibiotic in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. c. Sterilize the stock solution by membrane filtration (0.22 µm pore size).

2. Preparation of Test Medium: a. Prepare a suitable liquid growth medium for the test organism (e.g., Schaedler broth for anaerobes). b. Sterilize the medium by autoclaving. c. For anaerobic bacteria, pre-reduce the medium by placing it in an anaerobic environment for several hours prior to use.

3. Serial Dilution of Antimicrobial Agent: a. Dispense a fixed volume of sterile broth into a series of sterile test tubes. b. Add a specific volume of the this compound stock solution to the first tube to achieve the highest desired test concentration. c. Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first tube to the second, mixing thoroughly, and repeating this process for the subsequent tubes.

4. Inoculum Preparation: a. Grow the test bacterium in a suitable broth to achieve a standardized turbidity, corresponding to a known cell density (e.g., using a McFarland standard). b. Dilute the bacterial suspension in sterile broth to achieve the final desired inoculum concentration (typically around 10^5 CFU/mL).

5. Inoculation and Incubation: a. Inoculate each tube of the dilution series with a standardized volume of the prepared bacterial inoculum. b. Include a growth control tube (broth with inoculum, no antibiotic) and a sterility control tube (broth only). c. Incubate the tubes under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria, incubation must be carried out in an anaerobic environment (e.g., an anaerobic jar or glove box).

6. Determination of MIC: a. After incubation, visually inspect the tubes for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Acid Antibiotic at a Membrane Surface Probed by Sum Frequency Generation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oral antimicrobial susceptibilities of Streptococcus pyogenes recently isolated in five countries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Toxicity Profile of Lasalocid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the foundational toxicity studies conducted on Lasalocid, a polyether ionophore antibiotic. It consolidates key quantitative data, details common experimental methodologies, and illustrates the underlying mechanisms and workflows through standardized diagrams.

Executive Summary

This compound, a compound produced by Streptomyces lasaliensis, functions as a potent coccidiostat by acting as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.[1] While effective against target protozoa, this mechanism is also the root of its toxicity in non-target species.[2][3] Initial studies have established a toxicity profile characterized by significant interspecies variation, with horses being particularly sensitive.[4][5] The primary mechanism of toxicity involves the disruption of cellular ionic homeostasis, leading to mitochondrial dysfunction, oxidative stress, and cell death, with cardiac and skeletal muscle being primary targets.[5][6][7] Genotoxicity and carcinogenicity studies have generally been negative.[8][9] This guide synthesizes the critical data from these initial assessments.

Quantitative Toxicity Data

The acute toxicity of this compound varies considerably among species. The following tables summarize the key quantitative metrics derived from initial toxicological evaluations.

Table 2.1: Acute Lethal Dose (LD50) Values for this compound

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Mice | Oral | 146 - 150 | [2][4][8] |

| Intraperitoneal | 68 | [4] | |

| Subcutaneous | 140 | [4] | |

| Rats (Adult) | Oral | 100 - 122 | [2][4][8] |

| Intraperitoneal | 26.5 | [4] | |

| Rats (Neonatal) | Oral | 33 | [4] |

| Rabbits | Oral | 40 | [4] |

| Chickens | Oral | 71.5 | [2] |

| Cattle | Oral | 50 | [2][10] |

| Horses | Oral | 21.5 (Value disputed) | [2][6][11][12] |

Note: The LD50 for horses is based on limited data and may be lower in practice.[13]

Table 2.2: No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI)

| Study Type | Species | NOAEL / NOEL (mg/kg body weight/day) | Reference(s) |

| Chronic Toxicity/Carcinogenicity (130-week) | Rat | 0.5 | [9] |

| Developmental Toxicity | Rabbit | 0.5 | [3][9] |

| Three-Generation Reproduction | Rat | 1.8 | [8] |

| Derived Value | Metric | Value (mg/kg body weight/day) | Reference(s) |

| Acceptable Daily Intake (ADI) for Humans | ADI | 0.005 | [3][8][9] |

Table 2.3: In Vitro Cytotoxicity (EC50) Data

| Cell Line | Assay Type | Endpoint | EC50 Value | Reference(s) |

| Chicken Hepatoma (LMH) | MTT | Cellular Metabolism | Lowest among tested cell lines | [14][15] |

| Rat Myoblasts (L6) | LDH Release | Membrane Integrity | Lowest for this cell line | [14][15] |

| HeLa, L929, HUVEC | Resazurin Assay | Cell Viability | >80% viability at ≤ 20 µM | [16][17] |

Experimental Protocols

The toxicological assessment of this compound has employed a range of standardized in vivo and in vitro methodologies.

In Vivo Acute Oral Toxicity Protocol (Rodent Model)

This protocol aims to determine the median lethal dose (LD50) and observe signs of acute toxicity.

-

Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used. Animals are acclimatized for a minimum of 5 days.

-

Dose Administration: this compound is administered as a single oral gavage. A vehicle control group receives the vehicle alone. At least 3-4 dose groups are used with a logarithmic spacing of doses.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, lethargy, anorexia), and body weight changes for up to 14 days post-dosing.[4]

-

Endpoint Analysis: The primary endpoint is mortality, used to calculate the LD50. A gross necropsy of all animals is performed at the end of the study to identify target organs.

In Vitro Cytotoxicity Assessment Protocol

This workflow is used to assess the direct toxic effects of this compound on cultured cells.

-

Cell Lines: Common cell lines include rat hepatoma (FaO), chicken hepatoma (LMH), and rat myoblasts (L6), selected to represent potential target tissues.[6][14][18]

-

Cell Plating & Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of this compound concentrations (e.g., 1-250 µM) for a specified period, typically 24 hours.[6][18]

-

Endpoint Assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability and metabolic activity.

-

LDH Release Assay: Quantifies lactate dehydrogenase released from damaged cells into the culture medium, indicating loss of membrane integrity.[6][18]

-

Coomassie Brilliant Blue (CBB) Assay: Measures total cellular protein content, reflecting cell number and health.[14]

-

-

Data Analysis: Dose-response curves are generated to calculate the EC50 (the concentration causing 50% of the maximal effect) for each endpoint.

Developmental and Reproductive Toxicity (DART) Protocol

These studies assess the potential for this compound to interfere with reproduction and normal development, following guidelines similar to the FDA S5(R3).[19]

-

Animal Model: Rats are commonly used for multi-generational studies, while rabbits are a standard second species for developmental toxicity.[3][8][9]

-

Study Design (Developmental Toxicity):

-

Pregnant animals are dosed daily during the period of major organogenesis.

-

Maternal observations include clinical signs, body weight, and food consumption.

-

At term, fetuses are examined for external, visceral, and skeletal malformations.

-

-

Study Design (Reproductive Toxicity):

-

Dosing of the parental (F0) generation begins before mating and continues through gestation and lactation.

-

Endpoints include fertility, gestation length, litter size, and offspring viability and growth.

-

-

Endpoint Analysis: The highest dose that does not produce significant adverse effects on dams or offspring is identified as the NOAEL.[3][9]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core toxicological mechanism of this compound and standard experimental workflows.

Mechanism of Ionophore-Mediated Cytotoxicity

Caption: this compound disrupts ion homeostasis leading to cell death.

Workflow for In Vitro Cytotoxicity Assessment

Caption: Standardized workflow for assessing this compound cytotoxicity in vitro.

Workflow for In Vivo Acute Oral Toxicity Study (LD50)

Caption: Protocol for determining the acute oral LD50 of this compound.

Genotoxicity and Carcinogenicity

A critical component of any toxicity profile is the assessment of mutagenic and carcinogenic potential.

-

Genotoxicity: this compound has been evaluated in a battery of genotoxicity tests. Studies in both prokaryotic (e.g., Ames test) and eukaryotic systems, along with various in vitro assays, have consistently returned negative results.[8] This suggests that this compound is unlikely to exert its toxic effects through direct interaction with or damage to DNA.[9]

-

Carcinogenicity: Long-term bioassays in mice, rats, and dogs have shown no evidence of carcinogenic potential.[8] An observed increase in lymphosarcoma in one mouse study was determined to be within the historical control range and not attributed to this compound treatment.[8]

Conclusion

The initial toxicological profile of this compound is well-defined by its mechanism as a carboxylic ionophore. Its toxicity is a direct extension of its pharmacological action, primarily affecting tissues with high metabolic activity and ion flux, such as muscle.[5][6] The quantitative data reveal marked species differences in sensitivity, a crucial consideration for risk assessment.[4] While acute toxicity is a significant concern, especially in sensitive species like horses, comprehensive testing has not indicated a risk of genotoxicity or carcinogenicity.[8][9] These foundational studies provide the basis for establishing safe exposure limits, such as the ADI, and guide the use of this compound in veterinary applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 3. fao.org [fao.org]

- 4. apps.who.int [apps.who.int]

- 5. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 6. mdpi.com [mdpi.com]

- 7. thevetgroup.com.au [thevetgroup.com.au]

- 8. food.ec.europa.eu [food.ec.europa.eu]

- 9. fsc.go.jp [fsc.go.jp]

- 10. This compound toxicity in cattle: acute clinicopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. madbarn.com [madbarn.com]

- 12. Toxic effects of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound toxicosis is inadequately quantified for horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Protective Effect of Silybin against this compound Cytotoxic Exposure on Chicken and Rat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The protective effect of silybin against this compound cytotoxic exposure on chicken and rat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. fda.gov [fda.gov]

The Role of Lasalocid in Disrupting Intracellular pH Gradients: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore antibiotic, is a well-documented disruptor of intracellular ion gradients. Its ability to transport a broad range of cations, including protons (H+), across biological membranes makes it a potent modulator of intracellular pH (pHi). This technical guide provides a comprehensive overview of the core mechanisms by which this compound disrupts pHi gradients, the downstream consequences on cellular organelles and signaling pathways, and detailed methodologies for studying these effects.

Introduction: The Central Role of Intracellular pH

Intracellular pH is a tightly regulated physiological parameter critical for a myriad of cellular processes, including enzyme activity, protein folding, vesicular trafficking, autophagy, and apoptosis. Eukaryotic cells maintain distinct pH gradients across the plasma membrane and between various intracellular compartments, such as the cytosol (typically pH ~7.2), lysosomes (pH ~4.5-5.0), and mitochondria (matrix pH ~8.0). The disruption of these delicate pH gradients can have profound and often detrimental effects on cellular function and viability.

This compound, produced by Streptomyces lasaliensis, acts as a mobile ion carrier, inserting into lipid bilayers and facilitating the electroneutral exchange of cations for protons. This action effectively collapses transmembrane proton gradients, leading to the alkalinization of acidic organelles and acidification of more alkaline compartments.

Mechanism of Action: A Broad-Spectrum Cationophore

This compound's ionophoretic activity is central to its biological effects. It forms a lipophilic complex with cations, enabling their transport across lipid membranes down their electrochemical gradients. Notably, this compound exhibits a broad specificity, capable of binding and transporting both monovalent (e.g., K+, Na+, H+) and divalent (e.g., Ca2+, Mg2+) cations.[1]

The disruption of intracellular pH gradients by this compound is primarily attributed to its ability to function as a protonophore, facilitating H+ transport. This can occur through two main mechanisms:

-

Cation/H+ Exchange: this compound can bind a cation (e.g., K+) on one side of a membrane and exchange it for a proton on the other side, leading to a net movement of protons against their concentration gradient, but driven by the cation gradient.

-

Direct H+ Transport: In its protonated form, this compound can diffuse across the membrane and release a proton, effectively shuttling H+ down its concentration gradient.

This exchange mechanism disrupts the proton-motive force across mitochondrial inner membranes and dissipates the H+ gradient essential for maintaining the acidity of lysosomes and other vesicular compartments.

Quantitative Data on this compound's Effects

While the qualitative effects of this compound on intracellular pH are well-established, precise quantitative data correlating this compound concentration with specific pH changes in different organelles is not extensively consolidated in the literature. However, various studies provide valuable insights into its effective concentrations and the magnitude of its impact on pH-dependent cellular processes.